5-(2,2-Difluoroethoxy)pyridine-2-carbonitrile
Overview
Description
5-(2,2-Difluoroethoxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C8H6F2N2O It is known for its unique structure, which includes a pyridine ring substituted with a difluoroethoxy group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Difluoroethoxy)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the substitution of the chlorine atom with the difluoroethoxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Difluoroethoxy)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The carbonitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide may be employed.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products would vary depending on the nucleophile used.
Oxidation: The primary product would be the corresponding pyridine-2-carboxylic acid derivative.
Reduction: The primary product would be the corresponding amine derivative.
Scientific Research Applications
5-(2,2-Difluoroethoxy)pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It may be used in the production of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2,2-Difluoroethoxy)pyridine-2-carbonitrile depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoroethoxybenzene
- 2,2-Difluoroethoxy-4-methylpyridine
- 2,2-Difluoroethoxy-3-nitropyridine
Uniqueness
5-(2,2-Difluoroethoxy)pyridine-2-carbonitrile is unique due to the presence of both a difluoroethoxy group and a carbonitrile group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(2,2-difluoroethoxy)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)5-13-7-2-1-6(3-11)12-4-7/h1-2,4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAOMIAKEGDNGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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